molecular formula C21H18N4O2S2 B3565960 N-{2-[(4-hydroxyphenyl)(methyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}benzamide

N-{2-[(4-hydroxyphenyl)(methyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}benzamide

Cat. No.: B3565960
M. Wt: 422.5 g/mol
InChI Key: VRTRLRGOLGQSGN-UHFFFAOYSA-N
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Description

“N-{2-[(4-hydroxyphenyl)(methyl)amino]-4’-methyl-4,5’-bi-1,3-thiazol-2’-yl}benzamide” is a complex organic compound. It contains a benzamide group, a bi-1,3-thiazole group, and a phenyl group with a hydroxy (OH) and a methylamino (NHCH3) substituent .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the benzamide and thiazole groups would likely contribute to the compound’s stability, while the hydroxy and amino groups could potentially participate in hydrogen bonding .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the amide and hydroxy groups could make it somewhat soluble in polar solvents. Its melting and boiling points would likely be relatively high due to the presence of multiple rings and the potential for intermolecular hydrogen bonding .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with. Without more information, it’s difficult to speculate further .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. For example, if it exhibits biological activity, it could be further developed and studied as a potential pharmaceutical .

Properties

IUPAC Name

N-[5-[2-(4-hydroxy-N-methylanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S2/c1-13-18(29-20(22-13)24-19(27)14-6-4-3-5-7-14)17-12-28-21(23-17)25(2)15-8-10-16(26)11-9-15/h3-12,26H,1-2H3,(H,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTRLRGOLGQSGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2)C3=CSC(=N3)N(C)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[(4-hydroxyphenyl)(methyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}benzamide
Reactant of Route 2
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N-{2-[(4-hydroxyphenyl)(methyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}benzamide
Reactant of Route 3
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N-{2-[(4-hydroxyphenyl)(methyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}benzamide
Reactant of Route 4
N-{2-[(4-hydroxyphenyl)(methyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}benzamide
Reactant of Route 5
N-{2-[(4-hydroxyphenyl)(methyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}benzamide
Reactant of Route 6
N-{2-[(4-hydroxyphenyl)(methyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}benzamide

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